molecular formula C11H9BrF6N2O4 B13552249 2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid

2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid

Cat. No.: B13552249
M. Wt: 427.09 g/mol
InChI Key: UTYVQGGGUNVMDR-UHFFFAOYSA-N
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Description

2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid; trifluoroacetic acid is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid typically involves multi-step organic synthesisThe amino acid moiety is then introduced through a series of reactions involving protection and deprotection steps to ensure the correct functional groups are present at each stage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to improve yield and efficiency. The use of catalysts and optimized reaction conditions can also enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the amino acid moiety can facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]propanoic acid
  • 2-amino-3-[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]propanoic acid
  • 2-amino-3-[2-iodo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid

Uniqueness

The presence of the bromine atom in 2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid distinguishes it from its analogs, affecting its reactivity and interactions with other molecules. The trifluoromethyl group also imparts unique electronic properties, enhancing its stability and binding affinity in various applications .

Properties

Molecular Formula

C11H9BrF6N2O4

Molecular Weight

427.09 g/mol

IUPAC Name

2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H8BrF3N2O2.C2HF3O2/c10-7-3-4(1-5(14)8(16)17)2-6(15-7)9(11,12)13;3-2(4,5)1(6)7/h2-3,5H,1,14H2,(H,16,17);(H,6,7)

InChI Key

UTYVQGGGUNVMDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)CC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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